molecular formula C5H10Cl6Si2 B3107876 Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- CAS No. 1627573-20-9

Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-

Cat. No.: B3107876
CAS No.: 1627573-20-9
M. Wt: 339 g/mol
InChI Key: MIBUEMQOTABEMO-UHFFFAOYSA-N
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Description

Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- is a specialized organosilicon compound. It is characterized by the presence of multiple chlorine atoms and silicon, making it a versatile reagent in various chemical processes. This compound is used in a range of applications, from industrial manufacturing to scientific research.

Preparation Methods

The synthesis of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- typically involves the reaction of chlorosilanes with organic halides under controlled conditions. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different silane derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.

Common reagents used in these reactions include alcohols, amines, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: It can be used in the modification of biomolecules for various analytical techniques.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- involves its ability to form strong bonds with other molecules through its silicon atoms. This allows it to act as a cross-linking agent in polymerization reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with other molecules to form stable complexes .

Comparison with Similar Compounds

Similar compounds to Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- include:

    Silane, dichloro(3-chloro-2-methylpropyl)methyl-: This compound has a similar structure but lacks the trichlorosilyl group, making it less reactive in certain applications.

    Methyltrichlorosilane: Known for its use in the production of silicone polymers, it has a simpler structure and different reactivity profile compared to Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-.

The uniqueness of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- lies in its dual functionality, allowing it to participate in a broader range of chemical reactions and applications.

Properties

IUPAC Name

trichloro-[[dichloro-(3-chloro-2-methylpropyl)silyl]methyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl6Si2/c1-5(2-6)3-12(7,8)4-13(9,10)11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBUEMQOTABEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl6Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2-L flask equipped with magnetic stirring, pot thermometer, addition funnel and condenser was charged with a mixture of 1455 g (2.05 mol) containing approximately 46% (dichlorosilylmethyl)trichlorosilane and 54% bis(trichlorosilyl)methane [molar ratio 1:1]. To the addition funnel were added 186 g (2.05 mol) of methallyl chloride. The reaction mixture was heated to 110° C. and 20 g of the olefin and 0.5 mL of a 5% solution of chloroplatinic acid in tetrahydrofuran were added to the reaction mixture to initiate the reaction. The remainder of the olefin was added to the reaction mixture at an appropriate rate to maintain the reaction temperature between 110 and 120° C. After completion of the olefin addition, the reaction mixture was heated to 130° C. for an additional 3 hours. Distillation of the product directly from the reaction mixture yielded 412 g (60%) of the title dipodal silane, bp 89-91° C./0.4 mm Hg, density @ 20° C. 1.380.
Name
(dichlorosilylmethyl)trichlorosilane
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reactant
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reactant
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186 g
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olefin
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20 g
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reactant
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solution
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reactant
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olefin
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reactant
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olefin
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0 (± 1) mol
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Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-
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Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-
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Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-
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Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-
Reactant of Route 5
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-
Reactant of Route 6
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-

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